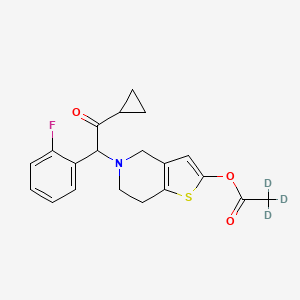
Prasugrel-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Prasugrel-d3 is a deuterium-labeled derivative of Prasugrel, a thienopyridine prodrug. Prasugrel is an antiplatelet agent that inhibits platelet activation and aggregation by irreversibly binding to the P2Y12 receptor on platelets. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Prasugrel.
准备方法
Synthetic Routes and Reaction Conditions
Prasugrel-d3 is synthesized by incorporating deuterium into the Prasugrel molecule. The synthesis involves several steps, including N-protection, boric acid substitution, and N-substitution. The key intermediate is prepared by reacting 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone . The final product is obtained through acid hydrolysis and subsequent acetylation .
Industrial Production Methods
Industrial production of this compound involves the use of advanced techniques such as evaporative precipitation and ultrasonication. These methods help in improving the solubility and bioavailability of the compound .
化学反应分析
Types of Reactions
Prasugrel-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its active metabolite.
Reduction: Reduction reactions can be used to modify the functional groups in the molecule.
Substitution: Substitution reactions, such as boric acid substitution, are used in the synthesis of the compound.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include trimethyl borate, triphenylchloromethane, and 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone . The reactions are typically carried out under controlled conditions, such as room temperature and nitrogen atmosphere .
Major Products Formed
The major product formed from the reactions involving this compound is its active metabolite, which exerts antiplatelet activity through antagonism of P2Y12 receptors .
科学研究应用
Prasugrel-d3 is widely used in scientific research for various applications, including:
Pharmacokinetics and Pharmacodynamics: Studying the absorption, distribution, metabolism, and excretion of Prasugrel.
Clinical Trials: Evaluating the efficacy and safety of Prasugrel in patients with acute coronary syndrome.
Drug Development: Developing new antiplatelet agents with improved efficacy and safety profiles.
作用机制
Prasugrel-d3, like Prasugrel, is a prodrug that requires enzymatic transformation in the liver to its active metabolite. The active metabolite irreversibly binds to the P2Y12 receptor on platelets, preventing the binding of adenosine diphosphate (ADP) and impairing the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex . This results in the inhibition of platelet activation and aggregation .
相似化合物的比较
Similar Compounds
Clopidogrel: Another thienopyridine antiplatelet agent that also inhibits the P2Y12 receptor.
Ticlopidine: A thienopyridine derivative with similar antiplatelet effects.
Ticagrelor: A non-thienopyridine P2Y12 receptor antagonist with a different mechanism of action
Uniqueness of Prasugrel-d3
This compound is unique due to its deuterium labeling, which allows for more precise pharmacokinetic and pharmacodynamic studies. This labeling helps in tracking the compound’s metabolic pathways and understanding its interactions within the body .
属性
分子式 |
C20H20FNO3S |
|---|---|
分子量 |
376.5 g/mol |
IUPAC 名称 |
[5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C20H20FNO3S/c1-12(23)25-18-10-14-11-22(9-8-17(14)26-18)19(20(24)13-6-7-13)15-4-2-3-5-16(15)21/h2-5,10,13,19H,6-9,11H2,1H3/i1D3 |
InChI 键 |
DTGLZDAWLRGWQN-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4 |
规范 SMILES |
CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


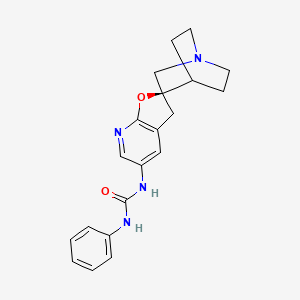
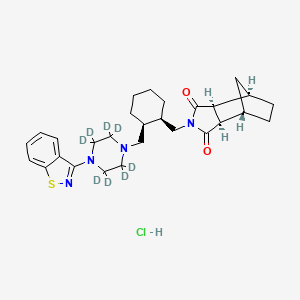
![5-(4-hydroxy-6-{4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[(1E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl}-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl)benzene-1,3-diol](/img/structure/B12427283.png)

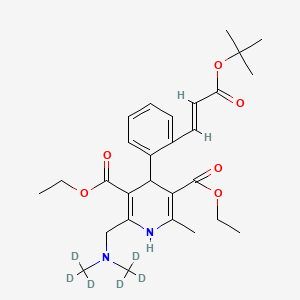
![7-Methoxy-8-[(1Z)-3-methylbuta-1,3-dien-1-YL]chromen-2-one](/img/structure/B12427306.png)
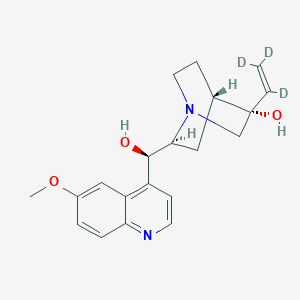
![(1S,2S,5R)-2-[4-[2-(oxan-4-yl)ethoxy]benzoyl]-5-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B12427331.png)

![2-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B12427339.png)
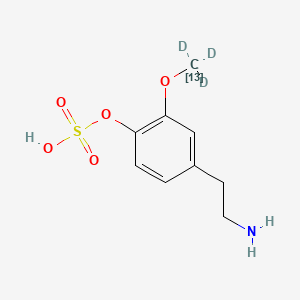
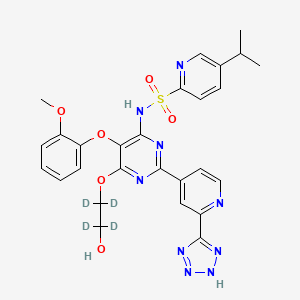
![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[3-[2-[2-[2-[[3-(2,6-dioxopiperidin-3-yl)-4-oxo-1,2,3-benzotriazin-5-yl]amino]ethoxy]ethoxy]ethoxy]phenyl]acetamide](/img/structure/B12427363.png)

